molecular formula C17H21BF3NO3 B13687345 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13687345
M. Wt: 355.2 g/mol
InChI Key: RKVQFXZVQVQZAY-UHFFFAOYSA-N
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Description

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a trifluoromethyl group, and a boronic acid pinacol ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves multiple steps. One common method includes the formation of the pyrrolidinyl group through the reaction of a suitable precursor with an oxidizing agent. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. Finally, the boronic acid pinacol ester moiety is attached through a coupling reaction with pinacol and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The boronic acid pinacol ester moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
  • (2-Oxo-1-pyrrolidinyl)acetic Acid

Uniqueness

Compared to similar compounds, 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications .

Properties

Molecular Formula

C17H21BF3NO3

Molecular Weight

355.2 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-8-11(17(19,20)21)9-13(10-12)22-7-5-6-14(22)23/h8-10H,5-7H2,1-4H3

InChI Key

RKVQFXZVQVQZAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C(F)(F)F

Origin of Product

United States

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